molecular formula C8H10N2O B14017912 1-(5-Amino-6-methylpyridin-2-yl)ethanone

1-(5-Amino-6-methylpyridin-2-yl)ethanone

Cat. No.: B14017912
M. Wt: 150.18 g/mol
InChI Key: ASIDUJLEXZEUKH-UHFFFAOYSA-N
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Description

1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one is a heterocyclic compound with a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

The synthesis of 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The presence of the amino group in 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(5-amino-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,9H2,1-2H3

InChI Key

ASIDUJLEXZEUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)N

Origin of Product

United States

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